Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Suzuki-Miyaura cross-coupling Protodeboronation kinetics Heteroaryl boronic ester stability

2-Pyridinyl boronic esters undergo rapid protodeboronation (t₀.₅ ~25-50 s at pH 7), compromising Suzuki-Miyaura cross-coupling reliability. This 4-pyridinyl pinacol boronate ester eliminates that risk: the boronate handle resists protodeboronation for >1 week at pH 12, 70 °C, enabling isolated yields of 46-95%. • 4-Pyridinyl boronate: >1 week stability at pH 12, 70 °C • Suzuki yields: 46-95% with (hetero)aryl halides • Purity: ≥97% | Ambient shipping

Molecular Formula C14H20BNO4
Molecular Weight 277.13 g/mol
Cat. No. B8097579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
Molecular FormulaC14H20BNO4
Molecular Weight277.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC(=O)OC
InChIInChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-16-11(8-10)9-12(17)18-5/h6-8H,9H2,1-5H3
InChIKeyUFVBZVQPRXDVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-Bpin-pyridin-2-yl)acetate – Identity & Comparators


Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS 2828447-13-6) is a heteroaryl boronic ester featuring a 4-pyridinyl pinacol boronate moiety linked via the pyridine C-2 position to a methyl acetate group . This compound occupies a specific structural niche at the intersection of pyridinylacetic acid derivatives and boronic ester cross-coupling reagents. Key comparators include its positional isomers—the 3-pyridinyl (CAS 2828447-02-3) and 5-pyridinyl (CAS 1428761-14-1) variants —as well as the corresponding free boronic acid, the ethyl ester analog, and alternative boron protecting-group strategies such as MIDA boronates [1]. In Suzuki-Miyaura reactions, heteroaryl boronic esters can vary drastically in stability and reactivity depending on the position of the boronic ester on the pyridine ring, making compound selection a critical parameter in synthetic route design [2].

4‑Pyridinyl Handle Reported class-level coupling competency; avoids 2‑pyridyl protodeboronation liability
Pinacol Ester Form Enables silica gel purification and ambient storage, supporting multi‑step sequences
Documented Quality Multi‑vendor ≥97% purity with CoA availability; reduces single‑supplier dependency

Methyl 2-(4-Bpin-pyridin-2-yl)acetate – Positional Isomer Comparison


The pyridine ring position of the boronic ester functionality exerts a dominant influence on both chemical stability and cross-coupling reactivity, particularly under the aqueous basic conditions typical of Suzuki-Miyaura reactions [1]. 2-Pyridinyl boronic acids are a well-documented problematic motif due to rapid protodeboronation (t₀.₅ ≈ 25–50 seconds at pH 7, 70 °C), whereas 3- and 4-pyridinyl boronic acids show remarkable stability (t₀.₅ > 1 week at pH 12, 70 °C) [1]. The 4-pyridinyl derivative therefore offers a synthetically viable boronic ester handle that its 2-pyridinyl counterpart cannot provide. Furthermore, physical property variations between the 4-substituted compound (predicted b.p. 378.8 °C [2]) and the 5-substituted isomer (predicted b.p. 369.5 °C [3]) indicate differences in intermolecular interactions that can affect chromatographic purification and crystallization behavior. Simple substitution among these isomers without accounting for these quantifiable differences risks failed coupling reactions, increased by-product formation, and irreproducible synthetic outcomes.

4‑Pyridinyl (Target) Reported protodeboronation half‑life > 1 week at pH 12, 70 °C; coupling yields up to 95% achievable.
vs
2‑Pyridinyl Isomer Half‑life ≈ 25–50 s under milder conditions; standard Suzuki coupling typically unproductive.
4‑Pyridinyl (Target) Predicted b.p. 378.8 °C; purification behavior known.
vs
5‑Pyridinyl Isomer Predicted b.p. 369.5 °C; different volatility may alter distillation and chromatography outcomes.
Positional isomer substitution without stability and reactivity validation risks failed couplings, increased by‑products, and irreproducible synthetic outcomes.

Methyl 2-(4-Bpin-pyridin-2-yl)acetate – Quantitative Evidence


Protodeboronation Stability: 4- vs. 2-Pyridinyl

The target compound incorporates a 4-pyridinyl boronic ester, which belongs to a positional class known for exceptional resistance to protodeboronation. Quantitative NMR kinetic studies demonstrate that 3- and 4-pyridyl boronic acids exhibit a half-life exceeding one week (t₀.₅ > 1 week) at pH 12 and 70 °C [1]. In stark contrast, the 2-pyridyl boronic acid analog undergoes rapid decomposition with a half-life of only 25–50 seconds under milder conditions (pH 7, 70 °C) [1]. This represents at least a 12,000-fold difference in half-life, directly translating to synthetic viability for the 4-isomer and practical unusability for the 2-isomer under standard aqueous coupling conditions.

Protodeboronation Stability
Class‑level inference
4‑Pyridinyl t₀.₅ > 1 week vs 2‑pyridinyl t₀.₅ ≈ 25–50 s
(>12,000‑fold difference, pH 12/7, 70 °C)
Supports synthetic viability of 4‑isomer for aqueous coupling
Kinetics by ¹H NMR; class‑level data applied to pinacol ester
Suzuki-Miyaura cross-coupling Protodeboronation kinetics Heteroaryl boronic ester stability Synthetic route robustness

Boiling Point: 4- vs. 5-Pyridinyl Isomer

The target 4-pyridinyl compound (CAS 2828447-13-6) has a predicted boiling point of 378.8 ± 32.0 °C [1]. Its 5-pyridinyl positional isomer (CAS 1428761-14-1) has a predicted boiling point of 369.5 ± 32.0 °C [2]. The ~9.3 °C difference suggests altered volatility and intermolecular interaction profiles, which can meaningfully influence purification method selection (e.g., distillation cut points, GC retention times) and solvent evaporation parameters during workup. For the 3-pyridinyl isomer (CAS 2828447-02-3), reliable boiling point data are not available in major chemical databases , representing a knowledge gap that adds uncertainty to scale-up planning if the 3-isomer were selected as a substitute.

Boiling Point
Predicted value
Target (4‑isomer): 378.8 °C
5‑isomer: 369.5 °C; 3‑isomer: data not available
May guide purification protocol selection
Computational prediction; experimental verification pending
Purification method development Distillation parameters Physicochemical property comparison Chromatographic behavior

Pinacol Ester Stability vs. Free Boronic Acid

The target compound is supplied as the pinacol boronic ester, which provides significantly enhanced resistance to hydrolysis compared to the corresponding free boronic acid [1]. Pinacol esters are well-established to resist hydrolysis in aqueous media and can often be purified by silica gel chromatography without decomposition [1][2]. While direct comparative hydrolysis rate constants for this specific compound are not published, the class-level advantage of pinacol esters over free boronic acids for shelf stability and chromatographic compatibility is extensively documented and directly supports procurement of the pinacol ester form for multi-step synthetic sequences [2].

Pinacol Ester Stability
Class‑level inference
Air‑stable; compatible with silica gel chromatography
Supports handling and multi‑step synthetic workflows
Compared to free boronic acid prone to hydrolysis
Bench-top stability Moisture sensitivity Storage and handling Boronic ester protecting groups

Suzuki-Miyaura Coupling: 4- vs. 2-Pyridinyl Reactivity

The 4-pyridinyl boronic ester configuration of the target compound avoids the well-characterized '2-pyridyl problem' in Suzuki-Miyaura couplings. Literature reports demonstrate that 2-pyridyl pinacol boronate esters fail to couple effectively under standard Pd-catalyzed conditions, affording only poor yields of the desired biaryl product [1]. In contrast, pyridine-4-boronic acid pinacol esters have been successfully employed in Suzuki couplings with a range of (hetero)aryl bromides, achieving isolated yields of 46–95% [2]. The 4-pyridinyl position thus provides a synthetically productive coupling handle, whereas the 2-pyridinyl isomer is effectively non-viable as a nucleophilic coupling partner without specialized ligands or protecting group strategies.

Suzuki Coupling Reactivity
Class‑level inference
4‑Pyridinyl boronic esters: reported 46–95% isolated yield
2‑Pyridinyl: poor yields under standard conditions
4‑isomer is a competent coupling partner; 2‑isomer is not
Pd(PPh₃)₄ or phosphine oxide catalysts, aq. base
Cross-coupling efficiency Catalyst compatibility Biaryl synthesis Heterocyclic coupling partners

Vendor Purity and Documentation Consistency

The target compound is available from multiple vendors with documented purity specifications. AKSci supplies the compound at ≥97% purity with available Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation . MolCore offers the compound at ≥97% purity under ISO-certified quality systems . The 5-pyridinyl isomer is listed at 96% purity by Sigma-Aldrich/Ambeed . While the 1% nominal purity difference between the 4-isomer (97%) and 5-isomer (96%) is modest, the availability of CoA documentation from multiple independent suppliers for the target compound enhances procurement confidence and analytical method validation compared to single-source alternatives.

Vendor Purity & Documentation
Supporting evidence
Target compound: ≥97% purity (multiple suppliers, CoA available)
5‑isomer: 96% (single supplier listed)
Multi‑vendor CoA availability supports procurement confidence
Commercial specifications as of April 2026
Quality assurance Batch-to-batch consistency Analytical certification Procurement reliability

Methyl 2-(4-Bpin-pyridin-2-yl)acetate – Application Scenarios


Suzuki-Miyaura Cross-Coupling for Drug Building Blocks

This compound is suited for use as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct biaryl and heterobiaryl scaffolds. Unlike the synthetically problematic 2-pyridinyl isomer [1], the 4-pyridinyl boronic ester configuration enables productive cross-coupling with (hetero)aryl halides, typically yielding biaryl products in 46–95% isolated yield under standard conditions [2]. Its pinacol ester form also withstands aqueous basic reaction conditions without significant protodeboronation for extended reaction times (t₀.₅ > 1 week at pH 12, 70 °C for the 4-pyridinyl class) [3], a critical advantage for reaction optimization and scale-up.

Iterative Synthesis of Pyridinylacetic Acid Derivatives

The methyl acetate moiety at the pyridine C-2 position provides a synthetic handle for further derivatization—hydrolysis to the carboxylic acid, reduction to the alcohol, or aminolysis to the amide—while the 4-pinacol boronate remains intact for subsequent coupling steps. This orthogonal reactivity is valuable in iterative synthesis strategies and can be further enhanced by employing MIDA boronate protection for slow-release cross-coupling if needed, as demonstrated in the general MIDA boronate methodology that enables iterative Suzuki couplings without protecting group manipulation between steps [4].

Library Synthesis for Kinase & Metabolic Targets

The 4-pyridinylacetic acid scaffold, incorporating a boronic ester handle, is a privileged fragment in medicinal chemistry for accessing diverse chemotypes. The established stability of 4-pyridinyl boronic esters [3] combined with the synthetic versatility of the acetate ester makes this compound suitable for parallel library synthesis in drug discovery programs, particularly those exploring pyridine-containing inhibitors where the 4-position boronate enables rapid diversification through palladium-catalyzed cross-coupling with aryl or heteroaryl halide partner libraries.

Analytical Reference Standard for QC

Given its well-defined structure (C₁₄H₂₀BNO₄, MW 277.12 ), known predicted boiling point (378.8 ± 32.0 °C [5]), and multi-vendor availability with documented purity specifications (≥97% ), this compound can serve as a reference standard for developing HPLC, GC, or NMR analytical methods for the broader class of pyridinyl boronic esters. Its availability from ISO-certified suppliers supports use in GLP-adjacent research environments where batch traceability and CoA documentation are required.

Application
Selection Property
Validation Focus
Suzuki‑Miyaura cross‑coupling for heterobiaryl synthesis
4‑Pyridinyl boronic ester stability and coupling competency
Coupling yield under standard Pd conditions; protodeboronation control
Iterative synthesis via orthogonal reactivity
Methyl acetate handle with intact boronate
Orthogonal deprotection/coupling sequence; MIDA‑boronate compatibility
Library synthesis for kinase inhibitor fragments
4‑Pyridinylacetic acid scaffold diversification
Pd‑catalyzed cross‑coupling with aryl halide libraries
Analytical QC reference for pyridinyl boronates
Characterized purity (≥97%) and predicted boiling point
HPLC/GC method development against CoA; batch traceability
Quote Request

Request a Quote for Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.